molecular formula C27H21N3OS B2776729 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide CAS No. 902869-71-0

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide

Cat. No.: B2776729
CAS No.: 902869-71-0
M. Wt: 435.55
InChI Key: CYJIUXNBQJXVFC-UHFFFAOYSA-N
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Description

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide is a synthetic small molecule identified through high-throughput screening (HTS) as a pharmacoperone for rescuing misfolded mutants of the vasopressin 2 receptor (V2R) . Its design leverages structural similarity to known active compounds, assessed via Tanimoto scores, and incorporates a thiazolo[5,4-b]pyridine core linked to a diphenylacetamide moiety. This scaffold balances steric bulk and electronic properties, enabling selective receptor interactions .

Properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3OS/c1-18-21(26-30-23-16-9-17-28-27(23)32-26)14-8-15-22(18)29-25(31)24(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-17,24H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJIUXNBQJXVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide typically involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit potent anticancer activities. For instance:

CompoundTargetIC50 (nM)
19aPI3Kα3.6
19bPI3Kγ10
19cPI3Kδ8

These compounds have demonstrated strong inhibitory potential against various cancer cell lines, suggesting their utility in cancer therapy.

Cancer Treatment

Due to its ability to inhibit the PI3K pathway, N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide is being investigated as a potential therapeutic agent for various cancers. Studies have shown that modifications to the thiazole and diphenyl groups can enhance cytotoxic effects against specific cancer types.

Interaction with G Protein-Coupled Receptors (GPCRs)

The compound may also interact with G protein-coupled receptors, potentially acting as an allosteric modulator. This interaction could lead to altered signaling pathways that are beneficial in treating conditions linked to GPCR dysregulation.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Inhibition of Tumor Growth : A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall treatment efficacy while reducing side effects.

Pharmacokinetics

The pharmacokinetic profile indicates moderate solubility in organic solvents but limited water solubility. This characteristic influences its bioavailability and distribution within biological systems. Ongoing studies aim to optimize formulation strategies to improve its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4)
  • Structural Features : Replaces the diphenylacetamide with a 1-naphthamide group.
  • Key Findings : Exhibited moderate V2R rescue activity (EC₅₀ ~1.5 µM) but lower solubility due to the hydrophobic naphthyl group. Highlighted the importance of the acetamide linker for potency .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide
  • Structural Features : Substitutes the thiazolo[5,4-b]pyridine with a benzothiazole ring bearing a trifluoromethyl group.
  • Key Findings : Demonstrated enhanced metabolic stability but reduced binding affinity (IC₅₀ >10 µM vs. ~0.8 µM for the target compound), emphasizing the critical role of the thiazolo[5,4-b]pyridine core in target engagement .
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structural Features: Simplified thiazole ring and a monophenolic acetamide.
  • Validated the necessity of fused heterocycles for activity .
3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
  • Structural Features : Replaces diphenylacetamide with a brominated benzamide.
  • Key Findings : Showed reduced efficacy (EC₅₀ ~5 µM) due to decreased electron density at the acetamide carbonyl, underscoring the importance of diphenyl groups for stabilizing receptor interactions .

Pharmacological and Physicochemical Comparison

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Biological Activity (EC₅₀/IC₅₀) Key Findings
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide (Target) Thiazolo[5,4-b]pyridine 2,2-Diphenylacetamide EC₅₀ = 0.8 µM Optimal balance of solubility and potency; stabilizes V2R mutants
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (4) Thiazolo[5,4-b]pyridine 1-Naphthamide EC₅₀ = 1.5 µM Lower solubility due to naphthyl group; retained moderate activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole 2,2-Diphenylacetamide IC₅₀ >10 µM Improved metabolic stability but weak binding; core substitution critical
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2-Methylphenylacetamide Inactive at 10 µM Planar conformation but insufficient steric bulk for receptor interaction
3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide Thiazolo[5,4-b]pyridine 3-Bromobenzamide EC₅₀ = 5 µM Reduced efficacy highlights acetamide’s electronic contributions

Biological Activity

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine core linked to a phenyl group and a diphenylacetamide moiety. Its structural complexity allows for various interactions with biological targets, contributing to its diverse pharmacological effects.

Property Value
Molecular FormulaC23H22N2S
Molecular Weight374.50 g/mol
CAS Number919721-58-7

The primary mechanism of action for this compound involves the inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway. This pathway is crucial for various cellular functions, including growth, proliferation, and survival. The compound's interaction with PI3K disrupts the downstream signaling cascades involving AKT and mTOR, leading to potential anticancer effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of key signaling pathways.

  • Cytotoxicity : In vitro studies demonstrated that the compound has a cytotoxic effect on various cancer cell lines, including breast and lung cancer cells.
    • IC50 Values : The compound exhibited IC50 values in the low micromolar range (1.95–4.24 µM), indicating potent activity against cancer cells compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown promising antimicrobial activity against several bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The compound displayed an MIC value of 0.21 µM against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound in human breast cancer cells. The results showed that the compound significantly reduced cell viability and induced apoptosis through caspase activation .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of this compound against common pathogens. The results indicated that it was effective at low concentrations and could serve as a lead compound for developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Studies indicate that it is well absorbed when administered orally and demonstrates favorable distribution characteristics within biological systems.

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